Differentiation from 3-Methoxy Analog
CAS 1208803-83-1 differs from the closest well-characterized analog, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (D4 ligand), by the substitution of a 3-methoxy group with a 2-ethylthio group on the benzamide ring [1]. This modification increases computed lipophilicity (XLogP3 = 4.3 vs. an estimated 3.4 for the 3-methoxy analog) and introduces a sulfur atom capable of unique non-covalent interactions not available to the oxygen-based methoxy analog [2]. The ortho-substitution pattern of the ethylthio group also introduces steric constraints absent in the meta-substituted comparator, which can alter receptor binding conformations.
| Evidence Dimension | Computed lipophilicity (XLogP3) and substituent electronic/steric properties |
|---|---|
| Target Compound Data | XLogP3 = 4.3; 2-ethylthio substituent (ortho position, sulfur-containing, electron-donating) |
| Comparator Or Baseline | 3-methoxy analog: XLogP3 estimated ~3.4; 3-methoxy substituent (meta position, oxygen-containing, electron-donating) |
| Quantified Difference | ΔXLogP3 ≈ +0.9 (increased lipophilicity); sulfur vs. oxygen heteroatom; ortho vs. meta substitution geometry |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 algorithm) [2] |
Why This Matters
The altered lipophilicity and heteroatom chemistry directly impact membrane permeability, metabolic stability, and receptor binding pharmacophore requirements, making CAS 1208803-83-1 a structurally distinct chemical tool with a predicted biological profile that cannot be inferred from the 3-methoxy analog.
- [1] MedChemExpress. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide. Product Datasheet (accessed 2026-04-28). View Source
- [2] PubChem. N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(ethylthio)benzamide. Compound Summary, CID 45560622. National Center for Biotechnology Information (accessed 2026-04-28). View Source
